molecular formula C16H11ClN2O4 B4011025 1-(3-chloro-4-methylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-chloro-4-methylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4011025
M. Wt: 330.72 g/mol
InChI Key: YENSSQXGEPJOGY-WQLSENKSSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinetrione derivatives, including those similar to the compound , typically involves multicomponent reactions, leveraging the reactivity of pyrimidine rings. A promising tool for creating diverse molecular structures, multicomponent reactions offer enhanced efficiency and high atom economy. For instance, the tandem Knoevenagel–Michael protocol has been elaborated for the synthesis of pyrimidinetrione derivatives, suggesting a method that might be applicable to the synthesis of the target compound by using appropriate starting materials such as arylglyoxal monohydrates, barbituric acid, and heteroaromatic compounds (Ryzhkova et al., 2023).

Molecular Structure Analysis

Pyrimidinetriones exhibit interesting molecular structures due to the planarity of the pyrimidine rings and the spatial arrangement of substituents, which significantly influence their chemical properties and reactivity. The molecular and crystal structures of related compounds have been determined through X-ray diffraction studies, revealing flattened boat conformations and specific orientations of substituent groups (Savant et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinetriones is characterized by their participation in various chemical reactions, including cycloadditions, condensations, and substitutions, driven by the reactive sites on the pyrimidine ring. Such reactivities enable the formation of a wide range of structurally diverse and functionally rich derivatives (Sharma & Mahajan, 1997).

Physical Properties Analysis

The physical properties of pyrimidinetrione derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are crucial for their applications in material science and pharmaceuticals. For example, modifications in the pyrimidine ring can significantly affect the solubility and thermal stability of these compounds, which is essential for their practical applications (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrimidinetriones, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the electronic structure of the pyrimidine ring and the nature of substituents. These properties influence the compound's behavior in chemical reactions and its interaction with biological targets, if applicable. Detailed theoretical and experimental studies on similar compounds provide insights into their electronic spectra, molecular electrostatic potential, and intramolecular charge transfer interactions, which are essential for understanding the chemical behavior of the compound (Barakat et al., 2015).

properties

IUPAC Name

(5Z)-1-(3-chloro-4-methylphenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c1-9-4-5-10(7-13(9)17)19-15(21)12(14(20)18-16(19)22)8-11-3-2-6-23-11/h2-8H,1H3,(H,18,20,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENSSQXGEPJOGY-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-methylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(3-chloro-4-methylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
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1-(3-chloro-4-methylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-(3-chloro-4-methylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
1-(3-chloro-4-methylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(3-chloro-4-methylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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